

Deltamethrin-d5: A Technical Guide to its Chemical Properties, Structure, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Deltamethrin-d5**, its molecular structure, and its primary application as an internal standard in analytical methodologies. Detailed experimental workflows for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside a summary of the toxicological signaling pathway of its non-deuterated analogue, deltamethrin.

Chemical and Physical Properties

Deltamethrin-d5 is the deuterium-labeled version of deltamethrin, a potent synthetic pyrethroid insecticide. The incorporation of five deuterium atoms on the phenoxy ring makes it an ideal internal standard for quantitative analysis of deltamethrin in various matrices, as it shares near-identical physicochemical properties and chromatographic behavior with the parent compound but is distinguishable by its higher mass.

General Properties



Property	Value	Reference
Chemical Name	(S)-Cyano(3-phenoxy-d5-phenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate	[1]
Synonyms	Decamethrin-d5, Esbecythrin-d5	
CAS Number	2140301-99-9	[2]
Molecular Formula	C22H14D5Br2NO3	[2]
Molecular Weight	510.23 g/mol	[1][2]
Appearance	Colorless or white to light beige, odorless crystals.	[1]

Physicochemical Data

Property	Value	Reference
Melting Point	98-102 °C	[1]
Solubility	Soluble in acetonitrile, DMF, DMSO, and methanol. In water, <0.002 mg/L at 25 °C.	[2]
Storage Temperature	2-8°C	[1]

Molecular Structure

Deltamethrin is a single isomer of a possible eight stereoisomers, which contributes to its high insecticidal activity. The structure consists of a cyclopropanecarboxylic acid esterified with a cyano-containing alcohol. The d5 designation indicates that the five hydrogen atoms on the phenyl ring of the phenoxybenzyl group have been replaced with deuterium.

Structure:



Experimental Protocols

Deltamethrin-d5 is primarily utilized as an internal standard in analytical methods for the quantification of deltamethrin residues in environmental and biological samples. The following outlines a typical workflow for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Clean-up

A generic solid-phase extraction (SPE) and clean-up protocol for the analysis of deltamethrin in a solid matrix (e.g., soil, tissue) is described below.

Extraction:

- Homogenize a known weight of the sample.
- Add a known amount of **Deltamethrin-d5** internal standard solution.
- Extract the sample with an appropriate organic solvent (e.g., acetonitrile) using techniques such as shaking, sonication, or accelerated solvent extraction.
- Centrifuge the mixture and collect the supernatant.

Clean-up:

- The crude extract may contain matrix components that can interfere with the analysis. A clean-up step using solid-phase extraction (SPE) is often employed.
- Condition an SPE cartridge (e.g., C18) with the appropriate solvents.
- Load the sample extract onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte and internal standard with a stronger solvent.
- The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.



LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of deltamethrin using an internal standard approach with **Deltamethrin-d5**.

Parameter	Description	
Chromatography	Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High- Performance Liquid Chromatography (UHPLC)	
Column	C18 stationary phase	
Mobile Phase	A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium formate or formic acid to improve ionization.	
Ionization Source	Electrospray Ionization (ESI) in positive ion mode.	
Mass Spectrometry	Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.	
MRM Transitions	Specific precursor-to-product ion transitions are monitored for both deltamethrin and Deltamethrin-d5. For deltamethrin, a common transition is the fragmentation of the ammonium adduct [M+NH4]+ at m/z 523 to a product ion at m/z 281.[3] A corresponding mass-shifted transition would be monitored for Deltamethrin-d5.	

Mandatory Visualizations Experimental Workflow

The general workflow for the analysis of deltamethrin using **Deltamethrin-d5** as an internal standard is depicted below.





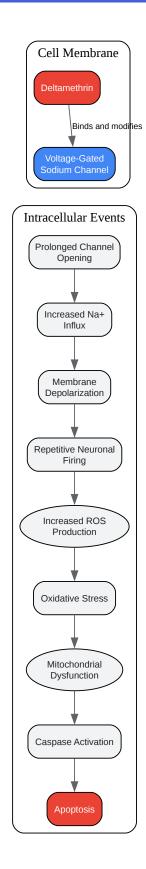
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Analytical workflow for deltamethrin quantification.

Signaling Pathway of Deltamethrin Toxicity

Deltamethrin exerts its neurotoxic effects primarily by modulating voltage-gated sodium channels. This action leads to a cascade of downstream events, including oxidative stress and apoptosis.[4][5] The following diagram illustrates this proposed signaling pathway.





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Proposed signaling pathway of deltamethrin-induced neurotoxicity.



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